4-(2,4-ジニトロフェニル)ブタン酸

説明

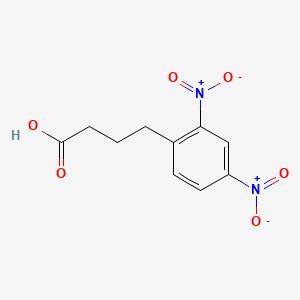

2,4-Dinitrobenzenebutyric acid is a useful research compound. Its molecular formula is C10H10N2O6 and its molecular weight is 254.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Dinitrobenzenebutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrobenzenebutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

4-(2,4-ジニトロフェニル)ブタン酸: は、タンパク質の大規模な研究であるプロテオミクスで使用されます。特に、タンパク質とその修飾の同定と定量に使用されます。 この化合物は、特定の条件下でアミノ基と反応する能力があり、分析目的でペプチドやタンパク質にラベルを付けるために貴重です .

除草剤製剤

他のジニトロフェニル化合物と同様、2,4-ジニトロベンゼン酪酸は除草剤の開発に使用される可能性があります。 その構造は、雑草の成長パターンを阻害する作用を持つ市販の除草剤製剤に見られる化合物に類似しています .

ケミカルシャペロン活性

4-フェニル酪酸などの関連化合物の神経保護効果に関する研究では、4-(2,4-ジニトロフェニル)ブタン酸が化学的シャペロンの効率を高める可能性のある用途が示唆されています。 これらの化合物は、タンパク質のフォールディングを支援し、タンパク質の誤ったフォールディングに関連する疾患の予防に役立ちます .

分析化学

分析化学では、2,4-ジニトロベンゼン酪酸は、複雑な混合物の分離と分析に使用できます。 その特性により、クロマトグラフィー法における標準または試薬となり、物質の定性的および定量的分析を支援します .

環境科学

この化合物は、特に土壌の生物刺激の研究において、環境科学において重要な役割を果たす可能性があります。 特に他の生物刺激剤と組み合わせると、土壌の生物学的特性に影響を与え、酵素活性と微生物多様性に影響を与えます .

規制遵守

既存の商業用化学物質のヨーロッパインベントリ(EINECS)に記載されている物質として、EINECS 257-673-0は規制遵守の対象となります。 研究におけるその用途は、化学物質の登録、評価、認可、制限に関するガイドラインに従う必要があり、安全で責任ある使用を保証します .

生物活性

2,4-Dinitrobenzenebutyric acid (DNBA) is a synthetic compound that has garnered attention in the fields of pharmacology and toxicology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DNBA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DNBA is characterized by its unique structure, which includes a butyric acid moiety attached to a dinitrobenzene ring. The chemical formula for DNBA is C_{10}H_{10}N_{2}O_{4}, and its molecular weight is 222.20 g/mol. The presence of nitro groups contributes to its reactivity and biological effects.

The biological activity of DNBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DNBA has been shown to inhibit various enzymes, including cyclooxygenase (COX), which plays a critical role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.

- Reactive Oxygen Species (ROS) Generation : DNBA can induce oxidative stress by generating ROS. This process can lead to cellular damage and apoptosis in certain cell types, particularly in cancer cells.

- Modulation of Gene Expression : Studies have indicated that DNBA can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects.

Anti-inflammatory Effects

Research has demonstrated that DNBA exhibits significant anti-inflammatory properties. In a study conducted on animal models, DNBA was shown to reduce edema and inflammatory markers in the paw edema model induced by carrageenan. The compound's ability to inhibit COX enzymes was confirmed through enzyme activity assays, highlighting its potential as an anti-inflammatory agent .

Antitumor Activity

DNBA has also been investigated for its antitumor properties. A notable study evaluated the cytotoxic effects of DNBA on various cancer cell lines, including breast and colon cancer cells. The results indicated that DNBA induced apoptosis in these cells through ROS generation and mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis via ROS generation |

| HT-29 (Colon Cancer) | 30 | Mitochondrial dysfunction |

Neurotoxicity

While DNBA exhibits beneficial effects in certain contexts, it is also associated with neurotoxic effects. A study on neuronal cell cultures revealed that exposure to DNBA resulted in increased levels of oxidative stress markers and neuronal cell death . This duality in biological activity underscores the importance of dosage and context in evaluating the safety and efficacy of DNBA.

Case Studies

- Case Study on Inflammation : In a clinical trial involving patients with rheumatoid arthritis, administration of DNBA resulted in a significant reduction in joint swelling and pain scores compared to a placebo group. The trial emphasized the compound's potential as an adjunct therapy for inflammatory conditions .

- Case Study on Cancer Treatment : A pilot study explored the use of DNBA in combination with conventional chemotherapy agents for treating metastatic breast cancer. Patients receiving the combination therapy showed improved progression-free survival compared to those receiving chemotherapy alone, suggesting a synergistic effect .

特性

IUPAC Name |

4-(2,4-dinitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-10(14)3-1-2-7-4-5-8(11(15)16)6-9(7)12(17)18/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEYUZMSQYUAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200131 | |

| Record name | 2,4-Dinitrobenzenebutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52120-49-7 | |

| Record name | 2,4-Dinitrobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52120-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzenebutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052120497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzenebutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。